

Application Note: HPLC-UV Method for the Analysis and Quantification of Azosulfamide

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Compound of Interest		
Compound Name:	Azosulfamide	
Cat. No.:	B092069	Get Quote

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the analysis and quantification of **Azosulfamide**. **Azosulfamide**, also known as Neoprontosil, is a sulfonamide antibacterial agent. The developed method is suitable for the determination of **Azosulfamide** in bulk drug substance and pharmaceutical formulations. This document provides a comprehensive experimental protocol, including chromatographic conditions, sample preparation, and method validation parameters, to ensure accuracy, precision, and linearity.

Introduction

Azosulfamide is a synthetic sulfonamide derivative with known antibacterial properties. As with other sulfonamide drugs, accurate and precise quantification is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique in the pharmaceutical industry for its specificity, sensitivity, and reliability. This application note presents a detailed HPLC-UV method that can be readily implemented in a quality control or research laboratory setting for the routine analysis of **Azosulfamide**.

Experimental Instrumentation and Materials



- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Column: A reversed-phase C18 column (e.g., ProntoSIL C18, 250 mm x 4.6 mm, 5 μm particle size) is recommended.
- Data Acquisition and Processing: Chromatography data station for peak integration and analysis.
- · Solvents: HPLC grade acetonitrile and water.
- Reagents: Formic acid (analytical grade).
- Reference Standard: Azosulfamide reference standard of known purity.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in Table 1.

Table 1: Chromatographic Conditions for Azosulfamide Analysis

Parameter	Condition
Stationary Phase	C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient Program	Isocratic at 30:70 (Acetonitrile:Aqueous)
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30 °C
Detection Wavelength	265 nm
Run Time	10 minutes

Preparation of Solutions



Standard Stock Solution (1000 μ g/mL): Accurately weigh approximately 25 mg of **Azosulfamide** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to achieve concentrations in the range of 1-50 μ g/mL.

Sample Preparation (for a hypothetical tablet formulation):

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 25 mg of Azosulfamide and transfer it to a 25 mL volumetric flask.
- Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter.
- Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., $20 \mu g/mL$).

Method Validation

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.

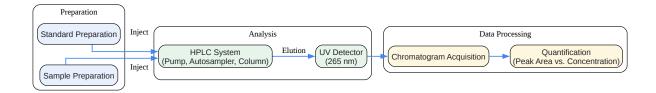
Table 2: Summary of Method Validation Data



Parameter	Result
Linearity (μg/mL)	1 - 50
Correlation Coefficient (r²)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD) (μg/mL)	0.1
Limit of Quantification (LOQ) (μg/mL)	0.3
Specificity	No interference from common excipients

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC-UV analysis of **Azosulfamide**.





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